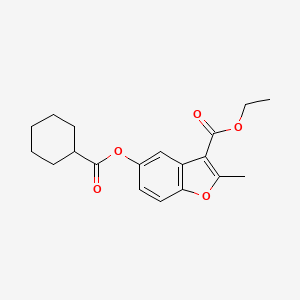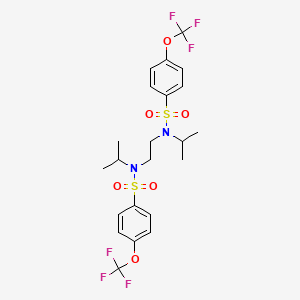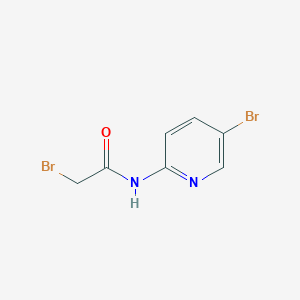![molecular formula C14H12N2O2S B2538835 1-tosyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1279863-30-7](/img/structure/B2538835.png)
1-tosyl-1H-pyrrolo[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tosyl-1H-pyrrolo[3,2-c]pyridine is a type of nitrogen-containing heterocyclic compound . It is a derivative of 7-azaindoles, which are known for their widespread biological activities .
Synthesis Analysis
The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 1-tosyl-1H-pyrrolo[3,2-c]pyridine, was obtained by a one-step substitution reaction . This compound is available at the C3 position via Negishi reaction, Suzuki cross-coupling reaction, and at the C5 position via Buchwald-Hartwig coupling, Suzuki-Miyura coupling .Molecular Structure Analysis
The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction . The optimized molecular crystal structure was preliminarily determined using density functional theory (DFT) and compared with the X-ray diffraction values .Chemical Reactions Analysis
The compound exhibits potent activities against FGFR1, 2, and 3 . It has been reported that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit the activity of various proteases in pharmacological effects .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound have been studied by further studying the molecular electrostatic potential and frontier molecular orbital of the compound .Scientific Research Applications
Molecular Structure Analysis
Research has shown that the pyrrolopyridine system in compounds related to 1-tosyl-1H-pyrrolo[3,2-c]pyridine is oriented at specific angles towards other groups in the molecule. For example, in a study, the pyrrolopyridine system was found to be oriented at a dihedral angle towards the phenyl ring of the tosyl residue, indicating significant structural features (Pfaffenrot, Schollmeyer, & Laufer, 2012).
Crystallographic Studies
In another study, the structure of a compound containing the pyrrolo[3,2-c]pyridine core was investigated, revealing details about its dihedral angles and intramolecular hydrogen bonding. These findings provide insights into the structural aspects of this class of compounds (Pfaffenrot, Schollmeyer, & Laufer, 2012).
Synthesis and Reactivity
The synthesis and reactivity of various derivatives of pyrrolo[3,2-c]pyridines have been studied extensively. For instance, one research focused on the synthesis of D-arabinofuranosides from 1H-pyrrolo[3,2-c]pyridine, exploring their glycosylation products and the impact of different halides (Bourgeois & Seela, 1991).
Biological Activity
Significant research has been conducted on the biological activity of pyrrolo[3,2-c]pyridine derivatives. These compounds have been found to have a broad spectrum of pharmacological properties, making them of interest in the development of new therapeutic agents. Their potential applications range from treating nervous and immune system diseases to antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
Synthesis Methods
Various methods for synthesizing compounds with the pyrrolo[3,2-c]pyridine core have been developed. One approach involved a phosphine-catalyzed annulation process to form highly functionalized tetrahydropyridines, demonstrating the versatility and potential applications of these compounds in synthesis and medicinal chemistry (Zhu, Lan, & Kwon, 2003).
Chemical Properties and Applications
The chemical properties and potential applications of 1-tosyl-1H-pyrrolo[3,2-c]pyridine derivatives in various fields, including pharmacology and materials science, are a significant area of research. For example, studies on the synthesis, characterization, and reactivity of these compounds can provide valuable insights for developing new drugs or materials with specific properties (Murthy et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-2-4-13(5-3-11)19(17,18)16-9-7-12-10-15-8-6-14(12)16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXIJYRIINMOLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tosyl-1H-pyrrolo[3,2-c]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2538753.png)
![8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2538755.png)
![4-Methyl-3-(methylsulfonyl)-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2538758.png)
![(4aR,5R,5aR,8aR,9S)-7-(4-fluorophenyl)-10-(p-tolyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2538760.png)
![N-[3-(2-Chloropropanoylamino)propyl]-3-methylfuran-2-carboxamide](/img/structure/B2538762.png)
![4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine](/img/structure/B2538764.png)
![3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2538766.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2538770.png)


